molecular formula C26H29FN2O2 B3940185 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine

Cat. No.: B3940185
M. Wt: 420.5 g/mol
InChI Key: CMBYVBTYKQQZAC-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with benzyloxy, methoxy, and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 3-(benzyloxy)-4-methoxybenzyl chloride: This intermediate can be synthesized by reacting 3-(benzyloxy)-4-methoxybenzyl alcohol with thionyl chloride under reflux conditions.

    Formation of 1-[3-(benzyloxy)-4-methoxybenzyl]piperazine: The intermediate 3-(benzyloxy)-4-methoxybenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate.

    Introduction of the 2-fluorobenzyl group: The final step involves the reaction of 1-[3-(benzyloxy)-4-methoxybenzyl]piperazine with 2-fluorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting central nervous system disorders.

    Biology: The compound is used in biochemical assays to study receptor-ligand interactions and signal transduction pathways.

    Industry: It finds applications in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine
  • 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-bromobenzyl)piperazine
  • 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-methylbenzyl)piperazine

Uniqueness

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine is unique due to the presence of the fluorobenzyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to specific targets, making it a valuable candidate for drug development.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O2/c1-30-25-12-11-22(17-26(25)31-20-21-7-3-2-4-8-21)18-28-13-15-29(16-14-28)19-23-9-5-6-10-24(23)27/h2-12,17H,13-16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBYVBTYKQQZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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